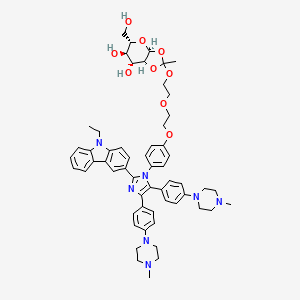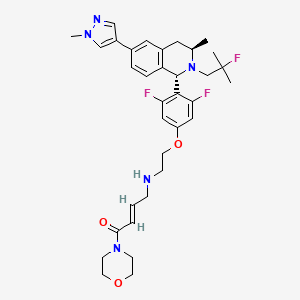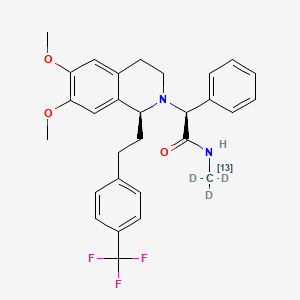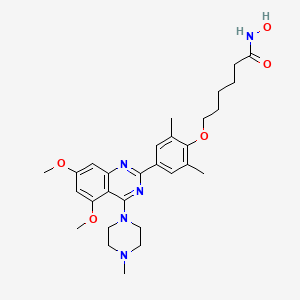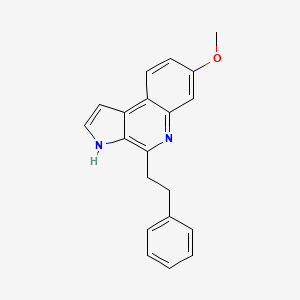
Glutamate-5-kinase-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamate-5-kinase-IN-1 is a compound that acts as an inhibitor of the enzyme glutamate 5-kinase. This enzyme is involved in the phosphorylation of L-glutamate to L-glutamate 5-phosphate, a key step in the biosynthesis of proline. The inhibition of glutamate 5-kinase can have significant implications in various biological processes and disease states.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutamate-5-kinase-IN-1 typically involves the use of specific reagents and conditions to achieve the desired chemical structure. The synthetic route may include steps such as:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
Glutamate-5-kinase-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with new functional groups.
科学的研究の応用
Glutamate-5-kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and cellular processes.
Medicine: Explored for potential therapeutic applications in diseases where glutamate 5-kinase is implicated.
Industry: Utilized in the development of new chemical processes and products.
作用機序
The mechanism of action of Glutamate-5-kinase-IN-1 involves the inhibition of the enzyme glutamate 5-kinase. This enzyme catalyzes the phosphorylation of L-glutamate to L-glutamate 5-phosphate. By inhibiting this enzyme, this compound disrupts the biosynthesis of proline, affecting various biological processes. The molecular targets and pathways involved include the enzyme active site and associated metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds to Glutamate-5-kinase-IN-1 include other enzyme inhibitors that target glutamate 5-kinase or related enzymes. Examples include:
Glutamate-5-kinase-IN-2: Another inhibitor with a similar mechanism of action.
Proline Synthesis Inhibitors: Compounds that inhibit other steps in the proline biosynthesis pathway.
Uniqueness
This compound is unique in its specific inhibition of glutamate 5-kinase, making it a valuable tool for studying this enzyme and its role in various biological processes. Its specificity and potency distinguish it from other inhibitors.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H18N2O |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
7-methoxy-4-(2-phenylethyl)-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C20H18N2O/c1-23-15-8-9-16-17-11-12-21-20(17)18(22-19(16)13-15)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13,21H,7,10H2,1H3 |
InChIキー |
XHZNSPQWRDWFGH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC(=C3C(=C2C=C1)C=CN3)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
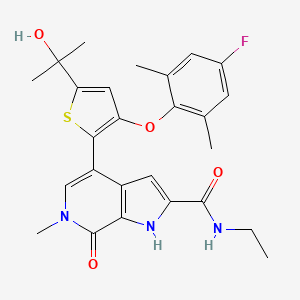
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

